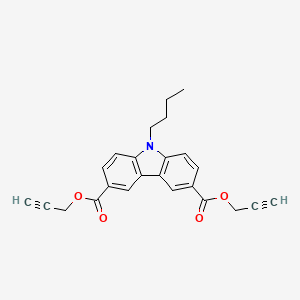
Diprop-2-yn-1-yl 9-butyl-9H-carbazole-3,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diprop-2-yn-1-yl 9-butyl-9H-carbazole-3,6-dicarboxylate is an organic compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound is notable for its unique structural features, which include a carbazole core substituted with butyl and diprop-2-yn-1-yl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-yn-1-yl 9-butyl-9H-carbazole-3,6-dicarboxylate typically involves the following steps:
N-Alkylation of Carbazole: The initial step involves the N-alkylation of carbazole with propargyl bromide under basic conditions to form 9-(prop-2-yn-1-yl)-9H-carbazole.
Esterification: The next step involves the esterification of the resulting compound with butyl bromoacetate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Diprop-2-yn-1-yl 9-butyl-9H-carbazole-3,6-dicarboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the carbazole core.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted carbazole derivatives with new functional groups.
Scientific Research Applications
Diprop-2-yn-1-yl 9-butyl-9H-carbazole-3,6-dicarboxylate has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs), organic solar cells, and other optoelectronic devices due to its excellent photophysical properties.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Diprop-2-yn-1-yl 9-butyl-9H-carbazole-3,6-dicarboxylate involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9-Prop-2-ynyl-9H-carbazole: A structurally similar compound with a prop-2-ynyl group instead of diprop-2-yn-1-yl.
3,6-Di-tert-butylcarbazole: A carbazole derivative with tert-butyl groups at the 3 and 6 positions.
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline: A compound with an aniline group attached to the carbazole core.
Uniqueness
Diprop-2-yn-1-yl 9-butyl-9H-carbazole-3,6-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and properties.
Properties
CAS No. |
14278-02-5 |
|---|---|
Molecular Formula |
C24H21NO4 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
bis(prop-2-ynyl) 9-butylcarbazole-3,6-dicarboxylate |
InChI |
InChI=1S/C24H21NO4/c1-4-7-12-25-21-10-8-17(23(26)28-13-5-2)15-19(21)20-16-18(9-11-22(20)25)24(27)29-14-6-3/h2-3,8-11,15-16H,4,7,12-14H2,1H3 |
InChI Key |
ZSGIYYJWLHSUIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C(=O)OCC#C)C3=C1C=CC(=C3)C(=O)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


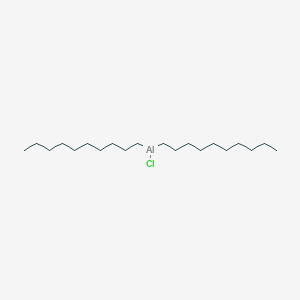

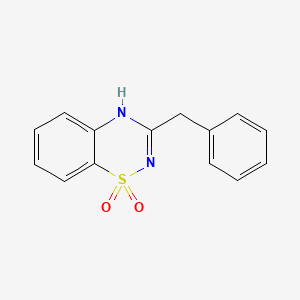
![6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one](/img/structure/B14715075.png)


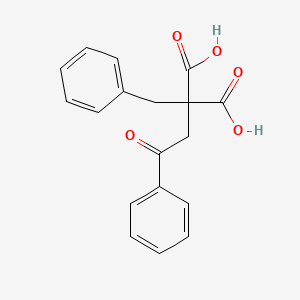
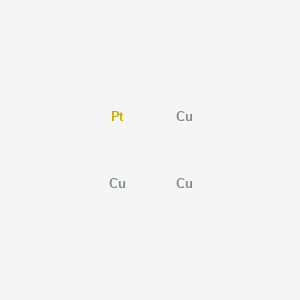
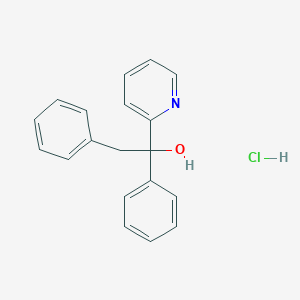
![N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide](/img/structure/B14715116.png)
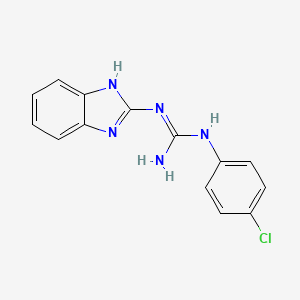
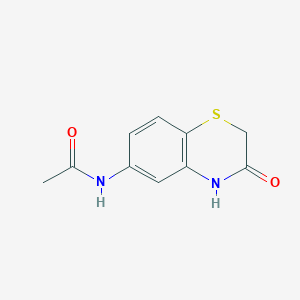
![4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14715124.png)

